molecular formula C6H7BrN2 B173924 2-Bromo-4-ethylpyrimidine CAS No. 195708-66-8

2-Bromo-4-ethylpyrimidine

Cat. No. B173924
M. Wt: 187.04 g/mol
InChI Key: COQIYFRDYZABHT-UHFFFAOYSA-N
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Description

“2-Bromo-4-ethylpyrimidine” is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 2-Bromo-4-ethylpyrimidine and its derivatives involves several steps. One method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethylpyrimidine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyrimidines, including 2-Bromo-4-ethylpyrimidine, can undergo a variety of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other reactions involve a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines .


Physical And Chemical Properties Analysis

2-Bromo-4-ethylpyrimidine is a solid compound . Its molecular weight is 187.04 g/mol .

Future Directions

While specific future directions for 2-Bromo-4-ethylpyrimidine are not mentioned in the retrieved papers, there is a great demand for new pyrimidine derivatives with alternative mechanisms of action, especially in the field of medicinal chemistry . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

2-bromo-4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQIYFRDYZABHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethylpyrimidine

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